1-ethyl-N-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and as building blocks for more complex heterocyclic systems
Preparation Methods
The synthesis of 1-ETHYL-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of pyrazole derivatives with appropriate aldehydes and amines under controlled conditions . Industrial production methods often employ microwave-assisted synthesis and green chemistry approaches to enhance yield and reduce reaction times .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions using reagents like halogens, nitric acid, and sulfuric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-ETHYL-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
1-(4-Methylphenyl)-1H-pyrazole: Known for its antimicrobial properties.
5-(4-Chlorophenyl)-1H-pyrazole: Exhibits antiviral activity.
1-(1-Ethyl-1H-pyrazol-4-yl)ethanone: Used in organic synthesis.
Compared to these compounds, 1-ETHYL-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique structure and broader range of applications in various scientific fields .
Properties
Molecular Formula |
C22H24N6O |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-ethyl-N-(1-ethylpyrazol-3-yl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H24N6O/c1-5-27-12-11-19(26-27)24-22(29)17-13-18(16-9-7-14(3)8-10-16)23-21-20(17)15(4)25-28(21)6-2/h7-13H,5-6H2,1-4H3,(H,24,26,29) |
InChI Key |
OGWJLQGQDABLSM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)NC(=O)C2=CC(=NC3=C2C(=NN3CC)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.